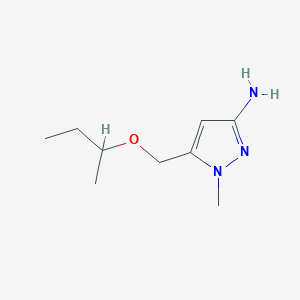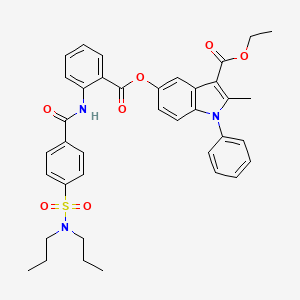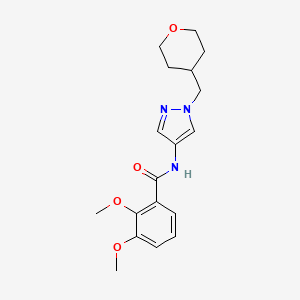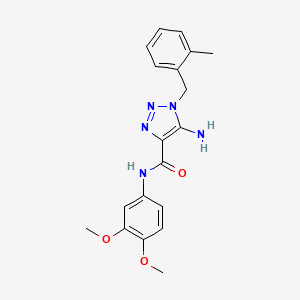
1-(4-Bromo-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine, also known as BRL-15572, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. This compound was first synthesized in 2002 by researchers at GlaxoSmithKline, and since then, it has been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential future applications.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine involves its binding to the serotonin 5-HT1B/1D receptors, which are located in various regions of the brain and are involved in the regulation of pain, anxiety, and depression. By blocking the activity of these receptors, 1-(4-Bromo-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine can reduce the symptoms associated with these conditions.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Bromo-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine can effectively reduce pain and anxiety in animal models. Additionally, it has been shown to have antidepressant-like effects in various behavioral tests. These effects are thought to be mediated through the blockade of the serotonin 5-HT1B/1D receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-Bromo-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine in lab experiments is its high selectivity for the serotonin 5-HT1B/1D receptors. This allows researchers to specifically target these receptors without affecting other serotonin receptors or other neurotransmitter systems. However, one limitation is the lack of data on the long-term effects of 1-(4-Bromo-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine on animal behavior and physiology.
Direcciones Futuras
There are several potential future directions for research involving 1-(4-Bromo-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine. One area of interest is its potential use as a therapeutic agent for the treatment of pain, anxiety, and depression. Additionally, further studies are needed to explore the long-term effects of 1-(4-Bromo-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine on animal behavior and physiology. Finally, the development of more selective and potent compounds targeting the serotonin 5-HT1B/1D receptors could lead to the development of more effective treatments for these conditions.
Métodos De Síntesis
The synthesis of 1-(4-Bromo-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with 4-(2,5-dichlorophenyl)piperazine in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to yield the final product.
Aplicaciones Científicas De Investigación
1-(4-Bromo-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine has been widely studied for its potential use in various research applications. One area of interest is its potential as a selective serotonin 5-HT1B/1D receptor antagonist. Studies have shown that 1-(4-Bromo-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine can effectively block the activity of these receptors, which are involved in the regulation of pain, anxiety, and depression.
Propiedades
IUPAC Name |
1-(4-bromo-3-methylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrCl2N2O2S/c1-12-10-14(3-4-15(12)18)25(23,24)22-8-6-21(7-9-22)17-11-13(19)2-5-16(17)20/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQCJAVGLMYJFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrCl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Chlorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2895461.png)




![3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2895466.png)
![4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2895468.png)




![2-Chloro-N-(3-methyl-1,2-thiazol-4-yl)-N-[(5-methylthiophen-3-yl)methyl]acetamide](/img/structure/B2895480.png)
![Methyl 2,4-dioxo-4-[4-(propan-2-yloxy)phenyl]butanoate](/img/structure/B2895482.png)